molecular formula C10H20N2O3 B14798445 Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

Cat. No.: B14798445
M. Wt: 216.28 g/mol
InChI Key: RWTCVXOCEVQTIV-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate is a specialized organic compound featuring a tert-butyl ester group, an amino moiety, and a 3-methoxyazetidin-3-yl substituent. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol. The azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a methoxy group at the 3-position distinguishes this compound from simpler esters. This structure is significant in medicinal chemistry, where tert-butyl esters are commonly employed as protective groups for carboxylic acids during synthesis .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(14-4)5-12-6-10/h7,12H,5-6,11H2,1-4H3

InChI Key

RWTCVXOCEVQTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CNC1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts under mild conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Amino Group Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Final Coupling: The protected azetidine derivative is then coupled with glycine or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as azides, alkynes, and glycine derivatives.

    Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

    Purification: Purification of the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Methanol, halides, and other nucleophiles.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-amino-2-(3-methoxyazetidin-3-yl)acetate with structurally analogous compounds, focusing on molecular properties, functional groups, and reactivity.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Relevance
This compound C₁₀H₂₀N₂O₃ 216.28 3-methoxyazetidin-3-yl Amino, ester, ether Intermediate for drug synthesis
Tert-butyl 2-amino-2-(oxetan-3-yl)acetate C₉H₁₇NO₃ 187.24 Oxetan-3-yl (oxygen ring) Amino, ester, ether Bioisostere for azetidines
Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate C₁₃H₁₅NO₄ 253.27 4-nitrophenyl, methyl Ester, nitro Crystallography studies
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₃ClNO₃ 229.67 4-methoxyphenyl Amino, ester, HCl salt Peptide modification

Functional Group Analysis

Azetidine vs. In contrast, the oxetane ring (tert-butyl 2-amino-2-(oxetan-3-yl)acetate) lacks basicity but offers metabolic stability, making it a popular bioisostere in drug design .

Amino Group vs. Nitro/Phenyl Substituents: The amino group in the target compound enables hydrogen bonding and participation in condensation reactions (e.g., forming amides). In contrast, the nitro group in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate is electron-withdrawing, reducing reactivity toward nucleophiles but facilitating reduction to amines . Aromatic substituents (e.g., 4-methoxyphenyl in methyl 2-amino-2-(4-methoxyphenyl)acetate HCl) introduce π-π stacking interactions, which are absent in the aliphatic azetidine/oxetane analogues .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Oxetane Analogue 4-Nitrophenyl Derivative
Molecular Weight 216.28 187.24 253.27
Hydrogen Bond Acceptors 5 4 5
Rotatable Bonds 4 3 5
LogP (Predicted) ~1.2 ~0.8 ~2.5
Key IR Absorptions Ester C=O (~1730 cm⁻¹) Ester C=O (~1730 cm⁻¹) Nitro N=O (~1524 cm⁻¹)
  • Lipophilicity : The target compound’s logP (~1.2) is higher than the oxetane analogue due to the methoxyazetidine group but lower than the nitro-substituted derivative, which has a strong electron-withdrawing nitro group .
  • Solubility: The amino group in the target compound improves aqueous solubility compared to the nitro-substituted analogue, which is more hydrophobic.

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